5,5'-Dihexyl-2,2'-biselenophene
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Description
5,5’-Dihexyl-2,2’-biselenophene: is an organic compound belonging to the class of biselenophenes. It is characterized by the presence of two selenophene rings, each substituted with a hexyl group at the 5-position. This compound is of significant interest due to its unique electronic properties, making it a valuable building block in organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dihexyl-2,2’-biselenophene typically involves the following steps:
Double Friedel-Crafts Acylation: This method involves the acylation of selenophene derivatives using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). .
Stille Coupling Reaction: Another common method is the Stille coupling reaction, where organotin compounds react with halogenated selenophenes in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of 5,5’-Dihexyl-2,2’-biselenophene may involve large-scale Stille coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production rate and consistency of the
Properties
CAS No. |
188905-07-9 |
---|---|
Molecular Formula |
C20H30Se2 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-hexyl-5-(5-hexylselenophen-2-yl)selenophene |
InChI |
InChI=1S/C20H30Se2/c1-3-5-7-9-11-17-13-15-19(21-17)20-16-14-18(22-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 |
InChI Key |
WALDUNYMSGZHQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C([Se]1)C2=CC=C([Se]2)CCCCCC |
Origin of Product |
United States |
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